molecular formula C25H18FN5O3S B2562196 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 946309-30-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2562196
CAS No.: 946309-30-4
M. Wt: 487.51
InChI Key: SFVAXYCHVOOLST-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex molecule featuring:

  • Benzo[d][1,3]dioxol-5-yl (benzodioxole) group: A lipophilic aromatic moiety known to enhance metabolic stability and membrane permeability .
  • 1,2,4-Triazole core: A heterocyclic ring with nitrogen atoms contributing to hydrogen bonding and metal coordination, commonly associated with diverse pharmacological activities .
  • 4-(4-Fluorophenyl) substitution: Introduces electron-withdrawing effects and improves pharmacokinetic properties such as bioavailability .
  • Thioether linkage (-S-): Increases chemical stability compared to thiol (-SH) derivatives while maintaining reactivity for targeted interactions .

This compound’s design integrates multiple pharmacophoric elements, positioning it as a candidate for neuroactive or anti-inflammatory applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN5O3S/c26-15-5-8-17(9-6-15)31-24(19-12-27-20-4-2-1-3-18(19)20)29-30-25(31)35-13-23(32)28-16-7-10-21-22(11-16)34-14-33-21/h1-12,27H,13-14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVAXYCHVOOLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a triazole and indole structure, which are known for their significant biological activities. The presence of the fluorophenyl group enhances its pharmacological properties by improving metabolic stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : The benzodioxole structure is associated with antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)26–65
HCT116 (Colon)6.2
T47D (Breast)27.3

These findings suggest that the compound could be further developed as a potential anticancer agent.

Antidiabetic Activity

The compound has also shown promise in antidiabetic research. In studies involving α-amylase inhibition, it demonstrated potent inhibitory effects with IC50 values comparable to known inhibitors:

CompoundIC50 (µM)
N-(benzo[d][1,3]dioxol-5-yl)-2-acetamide0.68
Myricetin30

These results indicate its potential application in managing diabetes by regulating carbohydrate metabolism.

Antimicrobial Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-acetamide derivatives have been evaluated for their antimicrobial properties against various pathogens. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities:

MicroorganismActivity
Mycobacterium tuberculosisModerate Inhibition
Candida albicansSignificant Activity

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds and derivatives:

  • A study on benzodioxole derivatives revealed their potential as α-amylase inhibitors with low cytotoxicity against normal cell lines .
  • Research on triazole derivatives highlighted their anticancer properties and ability to inhibit specific enzymes involved in tumor growth .
  • A comprehensive review on the significance of triazoles in medicinal chemistry emphasized their broad spectrum of biological activities, including antimicrobial and anticancer effects .

Scientific Research Applications

Anticancer Potential

Recent studies have investigated the anticancer properties of related compounds featuring similar structural motifs. For instance, derivatives of triazole and indole have shown promising results as anticancer agents. A study indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds containing dioxole and triazole structures have been evaluated for their antimicrobial properties. The presence of sulfur in the thioacetamide group enhances the compound's ability to interact with microbial enzymes, potentially leading to effective inhibition of bacterial growth .

Anti-inflammatory Effects

Molecular docking studies suggest that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This indicates potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of triazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition (up to 86% against specific cancer types), suggesting that structural modifications can enhance anticancer efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related dioxole compounds. The study found that these compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,4-triazole-thioacetamide derivatives, focusing on substituent effects, synthesis, and inferred bioactivity.

Structural and Functional Group Comparisons

Compound ID/Name Core Structure R1 (Triazole Substitutions) R2 (Acetamide Substitution) Key Features
Target Compound 1,2,4-Triazole 4-(4-Fluorophenyl), 5-(Indol-3-yl) Benzo[d][1,3]dioxol-5-yl Combines fluorophenyl (lipophilicity), indole (target engagement), and benzodioxole (stability) .
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide (561295-12-3) 1,2,4-Triazole 4-Ethyl, 5-(Thiophen-2-yl) 4-Fluorophenyl Thiophene enhances π-stacking but lacks indole’s hydrogen-bonding capacity. Ethyl group may reduce steric hindrance.
N-(2,4-Difluorophenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide (573931-40-5) 1,2,4-Triazole 4-Ethyl, 5-(Furan-2-yl) 2,4-Difluorophenyl Difluorophenyl increases polarity; furan offers moderate electron richness. Lower steric bulk compared to indole.
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones 1,2,4-Triazole-3-thione 4-Phenylsulfonyl 2,4-Difluorophenyl Thione (-C=S) group increases reactivity but reduces stability compared to thioether (-S-) .

Inferred Bioactivity

  • Fluorophenyl and benzodioxole groups may enhance blood-brain barrier penetration .
  • Anti-Exudative Derivatives : Triazole-thioacetamides with furan substituents (e.g., ) showed anti-inflammatory activity comparable to diclofenac. The target’s indole group could improve potency but may alter selectivity.
  • Thione Derivatives : Demonstrated antimicrobial activity in prior studies, though their instability limits therapeutic utility. The target’s thioether linkage addresses this limitation.

Challenges and Advantages

  • Advantages of Target Compound :
    • Superior metabolic stability due to fluorophenyl and benzodioxole.
    • Enhanced target engagement via indole’s dual hydrogen-bonding and aromatic interactions.
  • Limitations: Synthetic complexity from bulky substituents (indole, benzodioxole). Limited solubility due to high lipophilicity, requiring formulation optimization.

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